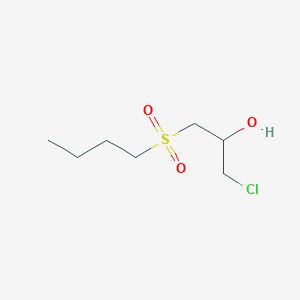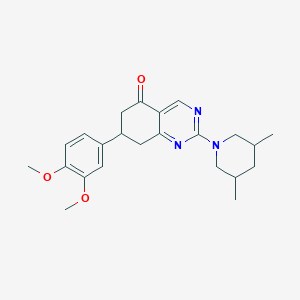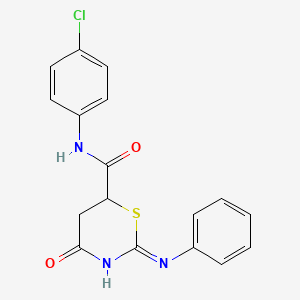
1-(Butylsulfonyl)-3-chloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfonyl)-3-chloropropan-2-ol is an organic compound characterized by the presence of a butylsulfonyl group attached to a chloropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-3-chloropropan-2-ol typically involves the reaction of 3-chloropropan-2-ol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-chloropropan-2-ol+butylsulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-3-chloropropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(Butylsulfonyl)-3-hydroxypropan-2-ol.
Oxidation: 1-(Butylsulfonyl)-3-chloropropanone.
Reduction: 1-(Butylthio)-3-chloropropan-2-ol.
Scientific Research Applications
1-(Butylsulfonyl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Butylsulfonyl)-3-chloropropan-2-ol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The sulfonyl group can act as an electrophile, reacting with nucleophilic residues in proteins, thereby modulating their function.
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-3-chloropropan-2-ol
- 1-(Ethylsulfonyl)-3-chloropropan-2-ol
- 1-(Propylsulfonyl)-3-chloropropan-2-ol
Uniqueness: 1-(Butylsulfonyl)-3-chloropropan-2-ol is unique due to its longer butyl chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H15ClO3S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-butylsulfonyl-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClO3S/c1-2-3-4-12(10,11)6-7(9)5-8/h7,9H,2-6H2,1H3 |
InChI Key |
OZPBWHOAIXZKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine](/img/structure/B11454965.png)
![12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11454970.png)
![2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11454976.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B11454980.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11454981.png)
![1-[(Propan-2-ylideneamino)oxy]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propan-1-one](/img/structure/B11454990.png)
![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454997.png)


![N-[1-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11455013.png)
![N,N-dibutyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11455028.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-diphenylacetamide](/img/structure/B11455031.png)

![ethyl (7Z)-7-(hydroxyimino)-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11455054.png)
